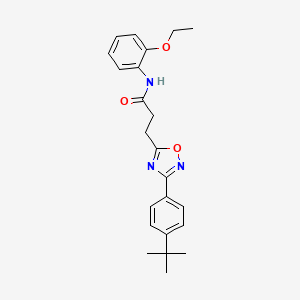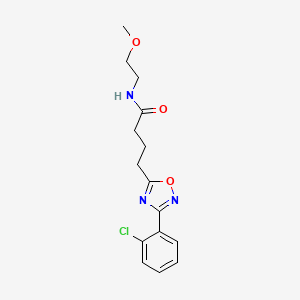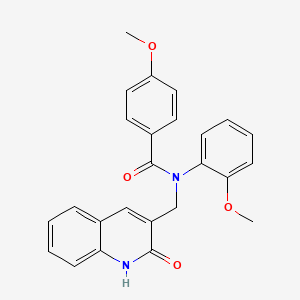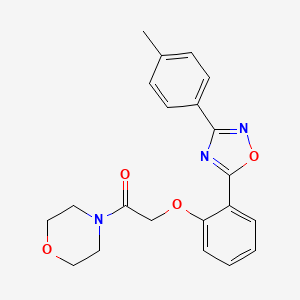![molecular formula C21H21N5O B7695023 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology. This compound has been synthesized using a variety of methods and has been shown to have promising effects on various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is not fully understood, but it is believed to act as a selective inhibitor of the Wnt/beta-catenin signaling pathway. This pathway plays a vital role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound can modulate various cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, the improvement of cognitive function in animal models, and the modulation of immune responses. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide in lab experiments is its ability to selectively inhibit the Wnt/beta-catenin signaling pathway, making it a useful tool for studying the role of this pathway in various cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective compound to use in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. One potential direction is the further exploration of its potential applications in cancer therapy, neurobiology, and immunology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more cost-effective methods for synthesizing this compound may increase its availability and use in scientific research.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its ability to selectively inhibit the Wnt/beta-catenin signaling pathway makes it a useful tool for studying various cellular processes, and its low toxicity and good bioavailability make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various areas of biology.
Synthesemethoden
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide can be synthesized using various methods, including the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine, followed by reaction with nicotinoyl chloride. Another method involves the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine, followed by reaction with 2-chloronicotinoyl chloride. Both methods have been shown to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been shown to have potential applications in various areas of scientific research, including cancer research, neurobiology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models, making it a potential candidate for the treatment of neurodegenerative diseases. Finally, this compound has been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(10-16-9-14(3)6-7-18(16)23-20)19(25-26)24-21(27)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMEWQZWLLIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CN=CC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

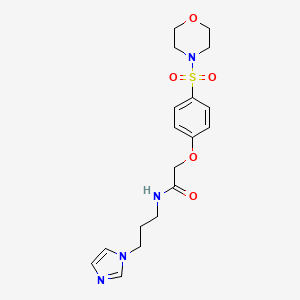
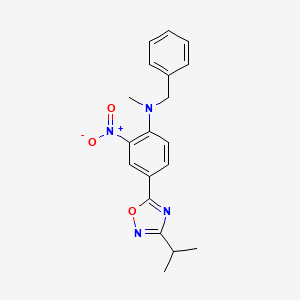
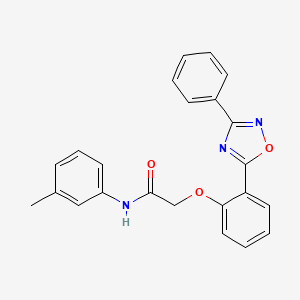
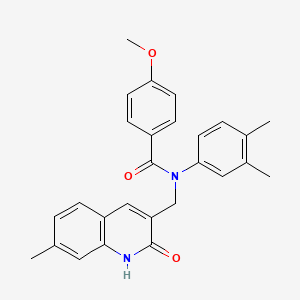

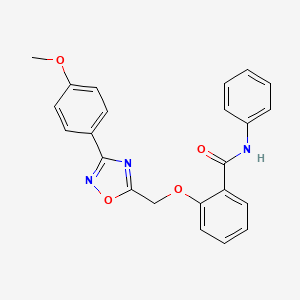
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

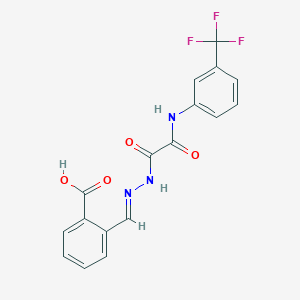
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
